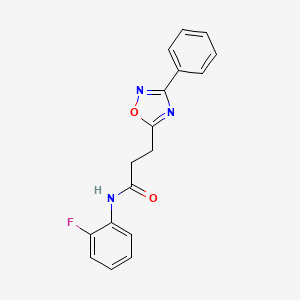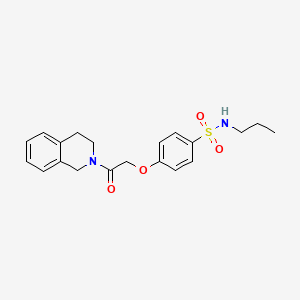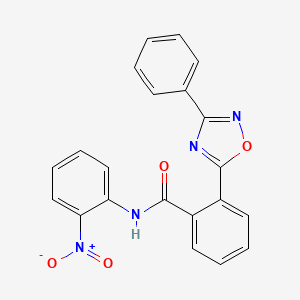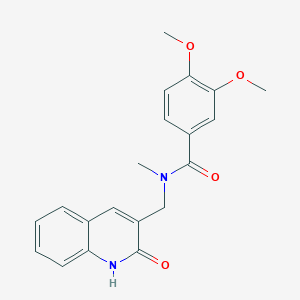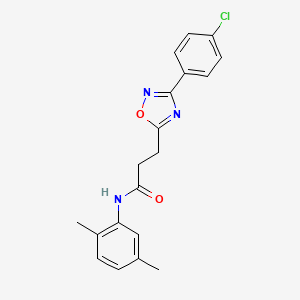
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)propanamide involves the inhibition of certain enzymes and proteins in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of certain proteins that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have antibacterial and antifungal properties. In addition, it has been shown to have a low toxicity profile, making it a promising candidate for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)propanamide is its low toxicity profile, which makes it a promising candidate for further study. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Orientations Futures
There are a number of future directions for the study of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)propanamide. One area of research is the development of new synthetic methods for this compound, which could improve its solubility and make it easier to work with in lab experiments. Another area of research is the development of new applications for this compound, such as its use as a fluorescent probe for imaging in biological systems. Finally, there is a need for further study of the mechanism of action of this compound, which could lead to the development of new drugs and therapies for a variety of diseases.
Méthodes De Synthèse
The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)propanamide involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate to form 3-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,2,4-oxadiazole-2-carboxylic acid ethyl ester. This intermediate is then reacted with 2,5-dimethylphenylamine and acetic anhydride to form the final product.
Applications De Recherche Scientifique
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anticancer, antimicrobial, and antifungal properties. It has also been studied for its potential use as a fluorescent probe for imaging in biological systems.
Propriétés
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12-3-4-13(2)16(11-12)21-17(24)9-10-18-22-19(23-25-18)14-5-7-15(20)8-6-14/h3-8,11H,9-10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRIECLSPOQFBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclooctyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695315.png)
![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7695320.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7695323.png)
